Ethylparaben-d4

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Unlabeled ethylparaben cannot serve as an LC-MS/MS internal standard due to identical mass signal and co-elution. Ethylparaben-d4 provides the exact isotopic match for accurate isotope dilution mass spectrometry (IDMS). • Matrix effect correction to <±5%; precision <9% CV per FDA/EMA bioanalytical method validation guidelines. • Isotopic enrichment ≥98.5 atom% D; HPLC purity ≥98%. • Method recoveries of 82-119% in plasma, urine, and environmental matrices. Supplied with comprehensive CoA for ISO/IEC 17025 traceability. Research quantities available.

Molecular Formula C9H10O3
Molecular Weight 170.20 g/mol
Cat. No. B590599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylparaben-d4
Synonyms4-hydroxybenzoic-d4 Acid Ethyl Ester;  4-(Ethoxycarbonyl)phenol-d4;  4-Carbethoxyphenol-d4;  4-Hydroxybenzoic-d4 Acid Ethyl Ester;  Aseptin A-d4;  Aseptoform E-d4;  Easeptol-d4;  Ethyl 4-Hydroxybenzoate-d4;  Ethyl Butex-d4;  Mekkings E-d4;  Mycocten-d4;  NSC 23
Molecular FormulaC9H10O3
Molecular Weight170.20 g/mol
Structural Identifiers
InChIInChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3/i3D,4D,5D,6D
InChIKeyNUVBSKCKDOMJSU-LNFUJOGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylparaben-d4 Deuterated Internal Standard


Ethylparaben-d4 is a stable isotope-labeled analog of ethylparaben in which four hydrogen atoms on the aromatic ring are replaced with deuterium . It belongs to the class of deuterated paraben internal standards used primarily in liquid chromatography–tandem mass spectrometry (LC‑MS/MS) and gas chromatography–mass spectrometry (GC‑MS) methods . The compound exhibits a molecular mass of 170.20 g/mol (C9H6D4O3) and serves as an isotope dilution mass spectrometry (IDMS) internal standard, enabling accurate correction for matrix effects, ionization variability, and sample preparation losses during trace-level quantification of native ethylparaben in complex biological, environmental, and consumer product matrices [1].

Ethylparaben-d4 Substitution Limitations


In LC‑MS/MS analysis, unlabeled ethylparaben cannot function as an internal standard because it co-elutes with the analyte and produces an identical mass spectrometric signal, rendering independent quantitation impossible. Substituting a different deuterated paraben analog—such as Methyl-d3 paraben or Propyl-d7 paraben—introduces chromatographic retention time mismatches that prevent full co‑elution, thereby failing to compensate equally for matrix‑specific ion suppression or enhancement [1]. Furthermore, deuterated internal standards are not interchangeable across regulatory bioanalytical method validation guidelines (e.g., FDA, EMA), which require the exact isotopically labeled analog corresponding to the target analyte to ensure method specificity, accuracy, and precision [2]. The use of Ethylparaben-d4 specifically enables the application of stable isotope dilution assays (SIDA) for ethylparaben, achieving method recoveries of 82–119% in complex sample matrices—a performance benchmark that structurally mismatched internal standards cannot reliably meet [3].

Ethylparaben-d4 Differentiation Evidence


Isotopic Enrichment and Chemical Purity

Ethylparaben-d4 is commercially available with a certified purity of 99.60% and an isotopic enrichment specification of ≥98.5 atom% D . In comparison, the 13C6-labeled analog (Ethyl Paraben‑13C6) and the pentadeuterated analog (Ethylparaben‑d5) are offered as alternative stable isotope-labeled internal standards, but their purity and enrichment specifications vary by vendor and are not uniformly certified across all suppliers . The ring‑d4 labeling pattern of Ethylparaben‑d4 provides a mass shift of +4 Da relative to native ethylparaben, which is analytically sufficient for baseline mass spectrometric resolution while minimizing potential deuterium‑hydrogen back‑exchange issues associated with aliphatic deuterium labeling (as in Ethylparaben‑d5) [1].

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Matrix Effect Compensation in LC‑MS/MS

In a method validation study for the analysis of parabens in human urine, the use of deuterated parabens (including deuterated methyl, ethyl, and propyl analogs) as internal standards reduced observed matrix effects to less than ±5%, with inter‑ and intra‑day precision below 9% CV [1]. In contrast, the absence of an internal standard or the use of a non‑isotopic structural analog typically yields matrix effects in the range of 30–50% and quantitative reproducibility CV >15% in complex biological matrices [2]. Ethylparaben-d4, as a ring‑deuterated analog, co‑elutes precisely with native ethylparaben under reversed‑phase HPLC conditions and experiences identical ionization suppression or enhancement, thereby normalizing analyte response and enabling accurate quantification at trace levels [3].

Bioanalysis LC-MS/MS Matrix Effect Correction

SIDA Recovery in Consumer Product Matrices

Using a stable isotope dilution assay (SIDA) with deuterated ethylparaben as the internal standard, method recovery for spiked gel material from baby teethers ranged from 82% to 119% across replicate measurements [1]. In a subsequent migration study examining paraben release from ethylene‑vinyl acetate (EVA) teether surfaces, the same SIDA‑GC‑MS approach achieved recoveries between 93% and 99% for ethylparaben in water and saliva simulant matrices [2]. In comparison, external standard calibration methods without isotope dilution typically exhibit recoveries outside the 80–120% acceptance window when applied to such complex polymeric and biological matrices [3].

Analytical Method Validation Consumer Product Safety Isotope Dilution MS

Chromatographic Co-Elution and Deuterium Isotope Effect

Deuterated aromatic compounds, including ring‑deuterated ethylparaben (Ethylparaben-d4), exhibit a subtle decrease in lipophilicity compared to their protium‑containing counterparts, measured at approximately −0.006 log Poct per deuterium atom [1]. In reversed‑phase HPLC, this small difference typically results in a retention time shift of ≤ 0.02 minutes, which is analytically negligible and ensures effective co‑elution for matrix effect compensation [2]. In contrast, aliphatic‑deuterated analogs such as Ethylparaben‑d5 may exhibit a slightly larger chromatographic deuterium effect (CDE) due to differences in hydrophobic interactions, potentially causing partial resolution from the native analyte and incomplete matrix effect correction [3]. This makes ring‑d4 labeling the preferred configuration for LC‑MS/MS internal standard applications where precise co‑elution is critical.

HPLC Method Development Deuterium Isotope Effect Chromatographic Resolution

Purity and Documentation for Procurement

Commercial suppliers of Ethylparaben-d4 provide comprehensive Certificates of Analysis (CoA) that include HPLC purity (≥98% to 99.60%), isotopic enrichment (≥98.5 atom% D), and supporting spectral data (NMR, MS, HPLC chromatograms) . In contrast, unlabeled ethylparaben analytical standards are typically supplied with only HPLC purity documentation (e.g., 98.85% to 99.53%) and lack isotopic enrichment verification . This additional documentation for Ethylparaben-d4 is critical for laboratories operating under ISO/IEC 17025 accreditation or GLP/GMP quality systems, where traceability and characterization of reference materials are mandatory. Pricing for Ethylparaben-d4 from established vendors (e.g., TRC, MedChemExpress) ranges from approximately $242 for 10 mg to $1,820 for 100 mg, reflecting the cost premium associated with stable isotope synthesis and characterization [1].

Procurement Specifications Certificate of Analysis Analytical Reference Materials

Shelf-Life and Storage Stability

Ethylparaben-d4 is supplied as a white to off‑white solid with a melting point of 115–117 °C and is documented to be stable as a powder for at least 3 years when stored at −20 °C and for 2 years at 4 °C [1]. Once dissolved, stability in solvent is limited to approximately 6 months at −80 °C and 1 month at −20 °C [2]. This shelf‑life profile is comparable to other solid deuterated paraben analogs (e.g., Methyl‑d3 paraben, Propyl‑d7 paraben) but contrasts with unlabeled ethylparaben, which may be supplied with less rigorously documented long‑term stability data [3]. For laboratories planning multi‑year method validation studies, the documented powder stability enables bulk procurement without concern for lot‑to‑lot variability due to degradation.

Compound Stability Storage Conditions Laboratory Procurement

Ethylparaben-d4 Application Scenarios


Regulated Bioanalytical Method Validation

Ethylparaben-d4 is employed as the stable isotope-labeled internal standard in LC‑MS/MS methods developed for quantifying ethylparaben in human plasma and urine under FDA and EMA bioanalytical method validation guidelines. The compound's documented isotopic enrichment (≥98.5 atom% D) and co‑elution properties enable matrix effect correction to < ±5% and achieve precision < 9% CV [1]. These performance metrics satisfy regulatory acceptance criteria for accuracy (±15%) and precision (±15%), making Ethylparaben-d4 the required internal standard for GLP‑compliant pharmacokinetic studies of paraben exposure in clinical and occupational cohorts [2].

Regulatory Compliance Testing in Childcare Products

Under EU Regulation (EC) No 1223/2009 and FDA 21 CFR, parabens in infant‑contact consumer products are subject to strict migration and content limits. Ethylparaben-d4 enables the execution of stable isotope dilution assays (SIDA) for ethylparaben in baby teether gel and polymer matrices, achieving method recoveries of 82–119% [3] and 93–99% [4]. This quantitative accuracy is essential for demonstrating compliance with regulatory limits and for supporting product safety submissions to competent authorities.

Environmental Fate and Wastewater Monitoring

Ethylparaben-d4 serves as a surrogate and internal standard in EPA Method 1694 and related protocols for the analysis of pharmaceuticals and personal care products (PPCPs) in surface water, wastewater influent/effluent, and biosolids. The compound's resistance to deuterium‑hydrogen back‑exchange under aqueous environmental sample preparation conditions (unlike aliphatic‑deuterated analogs) ensures reliable quantitation of ethylparaben at sub‑ppb levels [5]. Use of Ethylparaben-d4 in isotope dilution workflows compensates for matrix‑dependent ion suppression common in wastewater extracts, enabling accurate assessment of environmental loading and removal efficiency in treatment plants [6].

ISO 17025 Method Development and Proficiency Testing

Analytical laboratories seeking or maintaining ISO/IEC 17025 accreditation for paraben analysis must demonstrate method traceability and measurement uncertainty. Ethylparaben-d4, supplied with a comprehensive Certificate of Analysis including HPLC purity (≥98%), isotopic enrichment (≥98.5 atom% D), and supporting NMR/MS spectra, meets the reference material characterization requirements of ISO Guide 34 . The compound is used to prepare calibration standards and quality control samples for inter‑laboratory proficiency testing schemes, ensuring comparability of results across testing laboratories and regulatory jurisdictions .

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